molecular formula C17H22F3NO5 B12407092 Vanin-1-IN-3

Vanin-1-IN-3

Cat. No.: B12407092
M. Wt: 377.4 g/mol
InChI Key: RSTKBZUZEJDDPA-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanin-1-IN-3 typically involves a nucleophilic addition-elimination reaction. One of the key steps in the synthesis is the reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The reaction conditions often include the use of specific reagents such as FeCl3, MgCl2, BaCl2, MnSO4, CaCl2, ZnCl2, AlCl3, PbCl2, and CuSO4, prepared with a buffer solution to a concentration of 1 mM .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of automated synthesis equipment and high-throughput screening methods can enhance the production process .

Biological Activity

Vanin-1-IN-3 is a compound that targets Vanin-1, an ectoenzyme involved in various physiological and pathological processes. Vanin-1 exhibits pantetheinase activity, converting pantetheine into cysteamine and pantothenic acid, which are crucial for cellular metabolism and redox homeostasis. This article delves into the biological activity of this compound, examining its effects on oxidative stress, inflammation, and potential therapeutic applications.

Vanin-1 plays a significant role in regulating oxidative stress through its enzymatic activity. It is primarily expressed in epithelial and myeloid cells, where it modulates the production of glutathione (GSH), a key antioxidant in cellular defense mechanisms. The absence of Vanin-1 has been shown to enhance GSH levels, providing increased resistance to oxidative damage in various models, including γ-irradiation and paraquat exposure .

Table 1: Key Functions of Vanin-1

FunctionDescription
Pantetheinase Activity Converts pantetheine into cysteamine and pantothenic acid
Oxidative Stress Regulation Modulates GSH production and cellular redox state
Inflammation Modulation Influences immune responses through PPAR-γ regulation
Metabolic Regulation Impacts lipid metabolism and energy production

Systemic Sclerosis (SSc)

Research has indicated that the Vanin-1/pantetheinase pathway is dysregulated in systemic sclerosis (SSc), leading to increased fibrosis and inflammation. In studies involving wild-type mice with HOCl-induced SSc, elevated Vanin-1 activity was associated with enhanced fibrosis development. The inhibition of Vanin-1 resulted in reduced fibrosis and improved endothelial function .

Oxidative Injury Resistance

Vanin-1 knockout (KO) mice exhibit remarkable resistance to oxidative injuries. These mice demonstrated improved thymic reconstitution following γ-irradiation, reduced apoptosis, and diminished inflammatory responses due to elevated GSH levels. The protective effects were linked to the absence of cysteamine, highlighting the critical role of Vanin-1 in mediating tissue responses to oxidative stress .

Cardiovascular Disease

A study investigated urinary Vanin-1 (uVNN-1) as a biomarker for survival in patients with peripheral artery disease (PAD). Elevated levels of uVNN-1 correlated with increased mortality rates, suggesting its potential as a prognostic marker for cardiovascular health .

Acute Kidney Injury (AKI)

Vanin-1 has also been identified as a novel biomarker for AKI. In a clinical study comparing bladder vanin-1 levels among patients with obstructive nephropathy, higher concentrations were observed in cases of hydronephrosis compared to controls. This indicates its utility in diagnosing and monitoring kidney injury .

Properties

Molecular Formula

C17H22F3NO5

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-4-[4-(trifluoromethoxy)phenyl]butyl]butanamide

InChI

InChI=1S/C17H22F3NO5/c1-16(2,10-22)14(24)15(25)21-8-7-12(23)9-11-3-5-13(6-4-11)26-17(18,19)20/h3-6,14,22,24H,7-10H2,1-2H3,(H,21,25)/t14-/m0/s1

InChI Key

RSTKBZUZEJDDPA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O

Origin of Product

United States

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